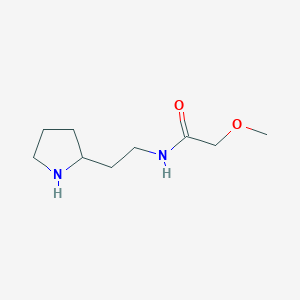![molecular formula C18H20N2O2 B1444576 2-{[(4-Ethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione CAS No. 1241674-58-7](/img/structure/B1444576.png)
2-{[(4-Ethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione
Übersicht
Beschreibung
2-{[(4-Ethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione is a useful research compound. Its molecular formula is C18H20N2O2 and its molecular weight is 296.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-{[(4-Ethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[(4-Ethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hydantoin Derivatives in Medicinal Chemistry
Hydantoins, including compounds with structures similar to the one mentioned, are significant in medicinal chemistry due to their versatile biological and pharmacological activities. A literature review highlights hydantoin as a preferred scaffold, supported by the importance of several drugs like phenytoin and nitrofurantoin. Hydantoins and their hybrids exhibit a range of therapeutic and agrochemical applications. They are crucial in the synthesis of non-natural amino acids and their conjugates, potentially offering new therapeutic avenues. The Bucherer-Bergs reaction is discussed as an efficient method for synthesizing hydantoins, emphasizing their role in drug discovery and organic synthesis (Shaikh et al., 2023).
Methionine Metabolism and SAM's Role
The metabolism of methionine and S-adenosylmethionine (SAM) in plants is another area where similar compounds might find relevance. Methionine, an essential amino acid, and SAM, its activated form, are involved in numerous metabolic pathways. SAM is crucial for the synthesis of ethylene, polyamines, and plays a significant role in methylation reactions required for plant growth and development. The regulation of SAM synthesis, recycling, and its distribution across various pathways demonstrates the complexity and importance of methionine metabolism in biological systems (Sauter et al., 2013).
Development of Chemosensors
Compounds with structures akin to the one are also pivotal in developing chemosensors. A study on 4-methyl-2,6-diformylphenol (DFP)-based compounds, for instance, showcases the potential for detecting a wide range of analytes, including metal ions and neutral molecules. The high selectivity and sensitivity of DFP-based chemosensors underline the importance of molecular design in creating effective detection tools for environmental monitoring, clinical diagnostics, and research applications (Roy, 2021).
Eigenschaften
IUPAC Name |
4-[(4-ethylanilino)methyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-2-11-3-7-14(8-4-11)19-10-20-17(21)15-12-5-6-13(9-12)16(15)18(20)22/h3-8,12-13,15-16,19H,2,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBLJYVYVJHMKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCN2C(=O)C3C4CC(C3C2=O)C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Ethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(3S)-3-[(2-fluorophenyl)methoxy]piperidine](/img/structure/B1444514.png)
![[5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methanamine](/img/structure/B1444515.png)
